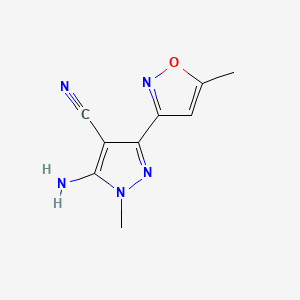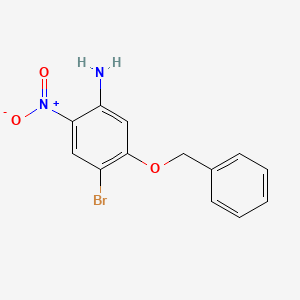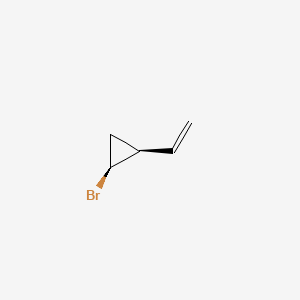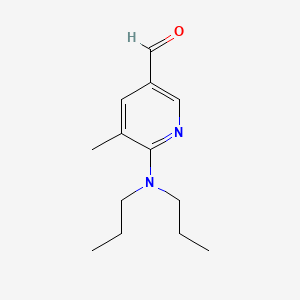![molecular formula C9H13F3O3 B578070 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248081-37-9](/img/structure/B578070.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Descripción general
Descripción
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (TFMD) is an important organic molecule with a wide range of applications in the chemical and pharmaceutical industries. It is a highly versatile compound, with a range of properties that make it a useful tool in research and development. In
Aplicaciones Científicas De Investigación
Synthetic Intermediate
"8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol" serves as a bifunctional synthetic intermediate in synthesizing a wide range of organic chemicals. Its utility is highlighted in the production of pharmaceutical intermediates, liquid crystals, and insecticides. A study elaborates on its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, optimizing the reaction conditions to improve yield and reduce reaction time significantly, demonstrating its efficiency as an intermediate (Zhang Feng-bao, 2006).
Antitubercular Drug Candidate
A structural study of a compound related to "this compound" as an antitubercular drug candidate reveals insights into its potential medical applications. The study focuses on its crystallization and variable temperature NMR measurements, contributing to the understanding of its pharmacological properties and reinforcing its significance in drug development (A. Richter et al., 2022).
Potential Biolubricant
Research on novel compounds derived from "this compound" suggests their potential as biolubricants. These compounds, synthesized through a sonochemical method, exhibit promising physicochemical properties, indicating their viability as sustainable lubricant options. This application underscores the compound's versatility and its contribution to environmentally friendly technologies (Y. S. Kurniawan et al., 2017).
Nonlinear Optical Material
The compound "8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)," closely related to "this compound," has been identified as a new organic material for nonlinear optical devices. Its single crystal growth, characterization, and demonstration of second harmonic generation highlight its potential in developing frequency doublers for laser diodes in the blue region, showcasing the compound's application in advanced optical technologies (K. Kagawa et al., 1994).
Propiedades
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSOKYNTBRSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



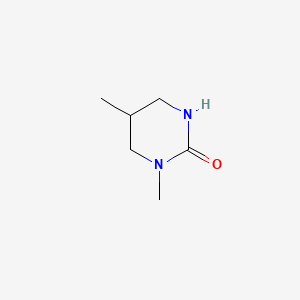



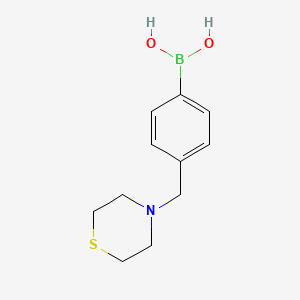

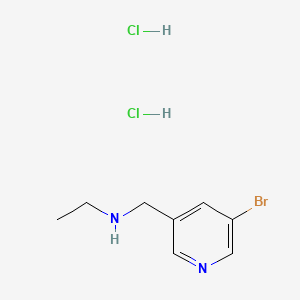

![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
